4-(Piperazin-1-yl)thiane-4-carboxamide
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Overview
Description
4-(Piperazin-1-yl)thiane-4-carboxamide is an organic compound with the molecular formula C10H19N3OS and a molecular weight of 229.34 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)thiane-4-carboxamide typically involves the reaction of piperazine with thiane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)thiane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)thiane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)thiane-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(1-Piperazinyl)aniline: Used in agrochemical and pharmaceutical industries.
Uniqueness
4-(Piperazin-1-yl)thiane-4-carboxamide is unique due to its specific structural features, such as the thiane ring and the piperazine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N3OS |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-piperazin-1-ylthiane-4-carboxamide |
InChI |
InChI=1S/C10H19N3OS/c11-9(14)10(1-7-15-8-2-10)13-5-3-12-4-6-13/h12H,1-8H2,(H2,11,14) |
InChI Key |
XVLWWKPBLOZRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
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